Carboxy-EG6-hexadecanethiol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Carboxy-EG6-hexadecanethiol is synthesized through a series of chemical reactions involving the introduction of ethylene glycol units and a thiol group. The synthesis typically involves the following steps:
Formation of the Polyethylene Glycol Chain: Ethylene glycol units are sequentially added to form a polyethylene glycol chain.
Attachment of the Hexadecanethiol Group: The thiol group is introduced at the end of the polyethylene glycol chain.
Carboxylation: The terminal hydroxyl group is converted to a carboxyl group to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Carboxy-EG6-hexadecanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The carboxyl group can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alcohols or amines in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Esters and amides.
Scientific Research Applications
Carboxy-EG6-hexadecanethiol has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of Carboxy-EG6-hexadecanethiol involves the formation of self-assembled monolayers (SAMs) on gold surfaces. The thiol group binds strongly to the gold surface, while the polyethylene glycol chain provides a hydrophilic environment. This arrangement prevents non-specific binding of proteins and other biomolecules, making it ideal for biosensor applications .
Comparison with Similar Compounds
Carboxy-EG6-hexadecanethiol is unique due to its combination of a long polyethylene glycol chain and a thiol group, which provides both hydrophilicity and strong binding to gold surfaces. Similar compounds include:
Carboxy-EG3-undecanethiol: Shorter polyethylene glycol chain, less hydrophilic.
Hydroxy-EG6-hexadecanethiol: Lacks the carboxyl group, limiting its reactivity.
Methoxy-EG6-hexadecanethiol: Contains a methoxy group instead of a carboxyl group, affecting its binding properties.
This compound stands out due to its optimal balance of hydrophilicity and reactivity, making it highly suitable for a wide range of applications .
Properties
Molecular Formula |
C30H60O9S |
---|---|
Molecular Weight |
596.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(16-sulfanylhexadecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C30H60O9S/c31-30(32)29-39-27-26-38-25-24-37-23-22-36-21-20-35-19-18-34-17-16-33-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-28-40/h40H,1-29H2,(H,31,32) |
InChI Key |
JFUYDMXTCVUDSZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCS)CCCCCCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Origin of Product |
United States |
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